molecular formula C7H9BrN2 B13932540 4-Bromo-1-cyclobutyl-1H-imidazole

4-Bromo-1-cyclobutyl-1H-imidazole

Cat. No.: B13932540
M. Wt: 201.06 g/mol
InChI Key: MPNGEZZHPIVPOO-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclobutyl-1H-imidazole is a heterocyclic compound with the molecular formula C7H9BrN2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclobutyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a brominated imidazole precursor. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclobutyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-cyclobutyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclobutyl-1H-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-imidazole
  • 4-Bromo-1-ethyl-1H-imidazole
  • 4-Bromo-1-phenyl-1H-imidazole

Uniqueness

4-Bromo-1-cyclobutyl-1H-imidazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

4-bromo-1-cyclobutylimidazole

InChI

InChI=1S/C7H9BrN2/c8-7-4-10(5-9-7)6-2-1-3-6/h4-6H,1-3H2

InChI Key

MPNGEZZHPIVPOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(N=C2)Br

Origin of Product

United States

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